molecular formula C12H13NO B14521847 6,8,9,10-Tetrahydro-7H-[1]benzopyrano[3,2-b]pyridine CAS No. 62751-83-1

6,8,9,10-Tetrahydro-7H-[1]benzopyrano[3,2-b]pyridine

Cat. No.: B14521847
CAS No.: 62751-83-1
M. Wt: 187.24 g/mol
InChI Key: VSGNNDRCPHPTJK-UHFFFAOYSA-N
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Description

6,8,9,10-Tetrahydro-7H-1benzopyrano[3,2-b]pyridine is a heterocyclic compound that features a fused benzopyran and pyridine ring system

Chemical Reactions Analysis

Types of Reactions

6,8,9,10-Tetrahydro-7H-1benzopyrano[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 6,8,9,10-Tetrahydro-7H-1benzopyrano[3,2-b]pyridine involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8,9,10-Tetrahydro-7H-1benzopyrano[3,2-b]pyridine is unique due to its specific ring fusion and the potential for diverse chemical modifications. Its structural properties enable a wide range of applications in scientific research and industry .

Properties

CAS No.

62751-83-1

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

7,8,9,10-tetrahydro-6H-chromeno[3,2-b]pyridine

InChI

InChI=1S/C12H13NO/c1-2-5-11-9(4-1)8-10-12(14-11)6-3-7-13-10/h3,6-7H,1-2,4-5,8H2

InChI Key

VSGNNDRCPHPTJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CC3=C(O2)C=CC=N3

Origin of Product

United States

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